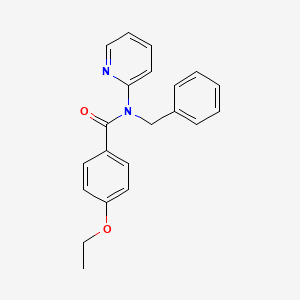
N-benzyl-4-ethoxy-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-ethoxy-N-(pyridin-2-yl)benzamide is a chemical compound with the following structure:
C19H18N2O2
This compound belongs to the class of benzamides and contains both an ethoxy group and a pyridine ring. It has been investigated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Preparation Methods
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Research efforts have primarily focused on its biological activity.
Chemical Reactions Analysis
Reactivity: N-benzyl-4-ethoxy-N-(pyridin-2-yl)benzamide may undergo various chemical reactions, including oxidation, reduction, and substitution. detailed studies on its reactivity are limited.
Common Reagents and Conditions: The choice of reagents and conditions would depend on the specific reaction being investigated. Generally, standard organic synthesis reagents and techniques would apply.
Major Products: The major products formed during reactions involving this compound would vary based on the reaction type. Further experimental work is needed to elucidate these products.
Scientific Research Applications
Chemistry: While research on this compound is still emerging, it could find applications in medicinal chemistry, drug discovery, and organic synthesis.
Biology and Medicine: Given its anti-tubercular activity, N-benzyl-4-ethoxy-N-(pyridin-2-yl)benzamide might be explored as a potential lead compound for developing new anti-TB drugs.
Industry: Currently, there are no established industrial applications for this compound. its unique structure may inspire further investigations.
Mechanism of Action
The precise mechanism by which N-benzyl-4-ethoxy-N-(pyridin-2-yl)benzamide exerts its effects remains unknown. Further studies are needed to identify its molecular targets and pathways.
Comparison with Similar Compounds
Unfortunately, there are no direct comparisons available in the literature. researchers may explore related benzamides and pyridine derivatives to understand its uniqueness.
Properties
Molecular Formula |
C21H20N2O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-benzyl-4-ethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H20N2O2/c1-2-25-19-13-11-18(12-14-19)21(24)23(20-10-6-7-15-22-20)16-17-8-4-3-5-9-17/h3-15H,2,16H2,1H3 |
InChI Key |
AEVBLTKXECJRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


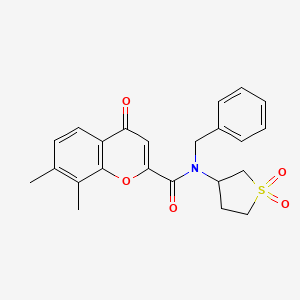
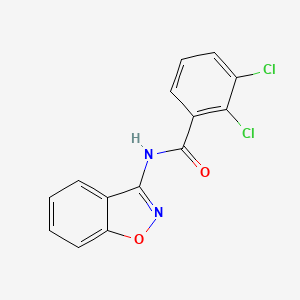
![5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11401249.png)
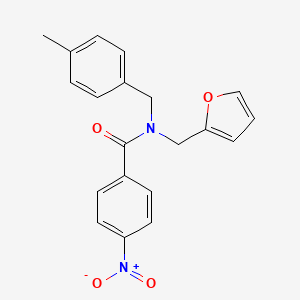
![1-(butan-2-yl)-7-hydroxy-4-(2-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11401251.png)
![2-[(2-chlorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B11401255.png)
![5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11401257.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11401265.png)
![2-[(4-fluorobenzyl)amino]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B11401281.png)
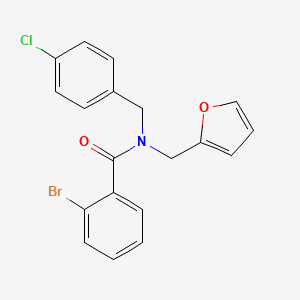
![2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-1H-benzimidazole](/img/structure/B11401296.png)
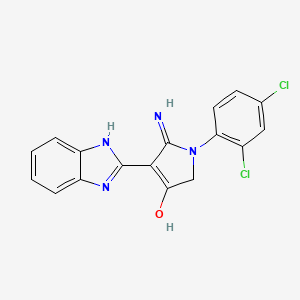
![ethyl 3-[3-(4-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11401298.png)
![2-(3,4-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11401303.png)
